(Butane-2-sulfonyl)-acetonitrile

Description

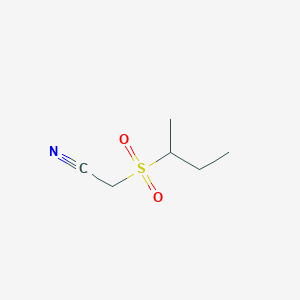

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylsulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-6(2)10(8,9)5-4-7/h6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYQFNPEDZZDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656114 | |

| Record name | (Butane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153970-76-3 | |

| Record name | (Butane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for (butane-2-sulfonyl)-acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the S-alkylation of 2-butanethiol followed by the oxidation of the resulting thioether to the target sulfone. This guide details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence:

-

Step 1: S-Alkylation of 2-Butanethiol. This initial step involves the nucleophilic substitution reaction between 2-butanethiol and chloroacetonitrile to yield the intermediate, 2-(sec-butylthio)acetonitrile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

-

Step 2: Oxidation of 2-(sec-butylthio)acetonitrile. The thioether intermediate is subsequently oxidized to the corresponding sulfone, this compound. This transformation is commonly accomplished using a robust oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

This procedure is adapted from general methods for the S-alkylation of thiols.[1][2]

Materials:

-

2-Butanethiol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in anhydrous acetone, add 2-butanethiol (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to facilitate the formation of the thiolate salt.

-

Add chloroacetonitrile (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(sec-butylthio)acetonitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

This protocol is based on established procedures for the oxidation of thioethers to sulfones using hydrogen peroxide.[3][4][5][6][7]

Materials:

-

2-(sec-butylthio)acetonitrile

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Sodium tungstate dihydrate (catalyst, optional)

-

Ethyl acetate

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(sec-butylthio)acetonitrile (1.0 equivalent) in acetic acid.

-

Optionally, add a catalytic amount of sodium tungstate dihydrate.

-

Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2 - 3.0 equivalents) dropwise, maintaining the internal temperature below 20-25 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the oxidation is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.

-

Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Butanethiol | C₄H₁₀S | 90.19 | Starting Material |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| 2-(sec-butylthio)acetonitrile | C₆H₁₁NS | 129.22 | Intermediate |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | Oxidizing Agent |

| This compound | C₆H₁₁NO₂S | 161.22 | Final Product |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Solvent | Temperature | Reaction Time | Typical Yield |

| 1 | S-Alkylation | Acetone | Reflux | 4-12 hours | 70-90% |

| 2 | Oxidation | Acetic Acid | 0 °C to 50 °C | 2-8 hours | 75-95% |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from the initial setup to the final product characterization.

Figure 2: Experimental workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all chemicals used should be fully understood before commencing any experimental work.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Butane-2-sulfonyl)-acetonitrile is a nitrile compound containing a sulfonyl group, suggesting its potential utility as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including its structure and predicted physicochemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this document also presents general experimental protocols for the synthesis and characterization of analogous alkylsulfonylacetonitriles. Furthermore, it explores the potential reactivity and biological significance of this class of compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C₆H₁₁NO₂S, belongs to the class of α-sulfonyl nitriles. This class of compounds is of significant interest in organic synthesis due to the electron-withdrawing nature of both the sulfonyl and nitrile groups, which activates the adjacent methylene protons. This activation facilitates a variety of carbon-carbon bond-forming reactions, making them valuable building blocks for more complex molecules. The sulfonyl moiety can also serve as a leaving group or participate in rearrangements, further expanding their synthetic utility. This guide aims to consolidate the known information on this compound and to provide a practical framework for its synthesis and potential applications based on the chemistry of related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | - |

| Molecular Weight | 161.22 g/mol | [3] |

| CAS Number | 1153970-76-3 | - |

| InChI Key | FGYQFNPEDZZDHE-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted Solubility | Soluble in polar organic solvents | - |

| Predicted LogP | 0.6 | [2] |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been reported in the literature. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups of the sec-butyl moiety, as well as a characteristic singlet for the methylene protons adjacent to the sulfonyl and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the sec-butyl group, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. Predicted collision cross-section data for the analogous 2-(butane-1-sulfonyl)acetonitrile suggests that various adducts could be observed.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and robust method for the preparation of alkyl sulfones involves the reaction of an appropriate alkyl halide with a sulfite salt, followed by reaction with a cyanide source.

Synthesis of this compound

This proposed two-step synthesis is based on well-established methodologies for the formation of sulfones and the introduction of a nitrile group.[4][5]

Step 1: Synthesis of Sodium Butane-2-sulfinate from 2-Bromobutane

-

Materials: 2-Bromobutane, sodium sulfite (Na₂SO₃), water, ethanol, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in a mixture of water and ethanol.

-

Add 2-bromobutane and a catalytic amount of tetrabutylammonium bromide to the flask.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-bromobutane.

-

The aqueous solution containing sodium butane-2-sulfinate can be used directly in the next step or the product can be isolated by evaporation of the water.

-

Step 2: Synthesis of this compound from Sodium Butane-2-sulfinate

-

Materials: Sodium butane-2-sulfinate, chloroacetonitrile, a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve the sodium butane-2-sulfinate in a suitable polar aprotic solvent in a round-bottom flask.

-

Add chloroacetonitrile dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: Proposed two-step synthesis of this compound.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound is outlined below.

Diagram 2: Characterization Workflow

Caption: General workflow for the purification and characterization of the target compound.

Reactivity and Potential Applications

The presence of both a sulfonyl and a nitrile group on the same carbon atom makes this compound a versatile synthetic intermediate.

-

Acidity of α-Protons: The methylene protons are acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then participate in various nucleophilic reactions.

-

Julia-Kocienski Olefination: Sulfonylacetonitriles can potentially be used in variations of the Julia-Kocienski olefination reaction to form α,β-unsaturated nitriles, which are valuable precursors for many functional groups.[6][7][8][9]

-

Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions under certain conditions.

Biological Activity

While there is no specific information on the biological activity of this compound, the sulfone functional group is present in a number of biologically active compounds.[10] For instance, certain sulfone-containing molecules exhibit antibacterial, antifungal, and anti-inflammatory properties.[10] The nitrile group is also a common feature in many pharmaceuticals. Therefore, this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in organic synthesis. Although specific experimental data for this compound is currently scarce, this guide provides a solid foundation based on its chemical structure and the known chemistry of related α-sulfonyl nitriles. The proposed synthetic and characterization protocols offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully elucidate its potential in drug discovery and materials science.

References

- 1. 2-(Ethanesulfonyl)acetonitrile | C4H7NO2S | CID 18790956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(butane-1-sulfonyl)acetonitrile (C6H11NO2S) [pubchemlite.lcsb.uni.lu]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile (CAS 1153970-76-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (Butane-2-sulfonyl)-acetonitrile (CAS 1153970-76-3) is limited. This guide provides a comprehensive overview based on available data for this compound and structurally related sulfonyl acetonitriles. The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be considered illustrative.

Introduction

This compound is a chemical compound containing a sulfonyl group and a nitrile group. The sulfonyl functional group is a known pharmacophore, and its presence in various molecules has been associated with a wide range of biological activities. The acetonitrile moiety can also participate in various chemical reactions, making this compound a potentially useful building block in medicinal chemistry and drug discovery. This document aims to provide a detailed technical overview of this compound, including its chemical properties, potential synthetic routes, and hypothetical biological applications based on the broader class of sulfonyl-containing molecules.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1153970-76-3 | - |

| Molecular Formula | C6H11NO2S | CymitQuimica[1] |

| Molecular Weight | 161.22 g/mol | CymitQuimica[1] |

| InChI Key | FGYQFNPEDZZDHE-UHFFFAOYSA-N | CymitQuimica[1] |

| Appearance | Not specified (likely a solid or oil) | General knowledge |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous sulfonyl acetonitriles. A common approach involves the oxidation of a corresponding thioether.

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the preparation of ethylsulfonyl acetonitrile.

Reaction Scheme:

Materials:

-

(Butane-2-ylthio)acetonitrile (starting material)

-

Acetic acid (solvent)

-

Hydrogen peroxide (30% aqueous solution, oxidant)

-

Sodium tungstate dihydrate (catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of (Butane-2-ylthio)acetonitrile (1 equivalent) in acetic acid, add a catalytic amount of sodium tungstate dihydrate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Note: This is a hypothetical protocol and would require optimization and validation.

Potential Biological Activity and Applications in Drug Development

The sulfonyl moiety is a key feature in many marketed drugs and investigational compounds, imparting a range of pharmacological activities. While no specific biological data for this compound has been reported, compounds with similar sulfonyl acetonitrile scaffolds have been explored for various therapeutic applications.

As an Intermediate in the Synthesis of Bioactive Molecules

Sulfonyl acetonitriles are valuable intermediates in organic synthesis. The acidic nature of the methylene protons adjacent to the sulfonyl and nitrile groups allows for facile deprotonation and subsequent alkylation or condensation reactions, enabling the construction of more complex molecular architectures.

Potential as an Antibacterial Agent

The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents. It is plausible that sulfonyl-containing compounds like this compound could exhibit antibacterial properties. Further investigation into its minimum inhibitory concentrations (MICs) against various bacterial strains would be necessary to validate this hypothesis.

Potential in Oncology

The sulfonyl group is present in a number of anti-cancer drugs. The biological activity of novel aryl-urea derivatives has been shown to be impacted by the presence of a sulfonyl group, with some compounds exhibiting significant anti-cancer effects. Therefore, this compound could serve as a scaffold for the development of novel anti-cancer agents.

Signaling Pathway and Workflow Diagrams

As there is no specific information on the mechanism of action or signaling pathways affected by this compound, a generalized workflow for screening its potential biological activity is presented below. This workflow outlines a logical progression from initial synthesis to biological evaluation.

References

In-Depth Technical Guide: Molecular Structure and Conformation of (Butane-2-sulfonyl)-acetonitrile

Introduction

(Butane-2-sulfonyl)-acetonitrile, with the chemical formula C₆H₁₁NO₂S, is an organic molecule featuring a chiral center at the second carbon of the butane group, attached to a sulfonylacetonitrile moiety.[1] The presence of the electron-withdrawing sulfonyl and cyano groups is expected to influence the molecule's chemical reactivity and physical properties. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry and materials science, as these factors govern molecular interactions and biological activity.

Predicted Molecular Structure and Key Features

The molecule consists of a secondary butyl group where the second carbon atom is bonded to the sulfur atom of a sulfonyl group. The sulfonyl group is also bonded to a methylene group, which in turn is bonded to a nitrile group. The N≡C−C skeleton of the acetonitrile portion is linear.[2] The sulfonyl group has a tetrahedral geometry around the sulfur atom. The butane chain can adopt various conformations due to rotation around its carbon-carbon single bonds.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C-S bond and the C-C bonds within the sec-butyl group. By analogy with the well-studied conformational analysis of butane, we can predict the existence of several staggered and eclipsed conformers.[3][4][5][6] The most stable conformations will minimize steric hindrance between the bulky groups.

The key rotations to consider are:

-

Rotation around the C2-S bond: This will determine the relative orientation of the acetonitrile group and the ethyl and methyl substituents on the chiral carbon.

-

Rotation around the C2-C3 bond of the butane chain: This will result in gauche and anti conformations of the methyl groups, similar to butane.[3][5][7]

The relative energies of these conformers will be influenced by steric interactions (van der Waals repulsion) between the acetonitrile group, the sulfonyl oxygens, and the alkyl groups.

Hypothetical Conformational Energy Profile

Based on the principles of steric hindrance, we can postulate a set of stable conformers and their relative energies. The "anti" conformation, where the largest groups are positioned farthest apart, is expected to be the most stable.[3][5] Gauche interactions, where bulky groups are in proximity, will increase the energy of the conformer.[3]

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-S-Cα) | Dihedral Angle (C3-C2-C1-H) | Postulated Relative Energy (kcal/mol) | Key Interactions |

| Anti-Anti | 180° | 180° | 0 (most stable) | Minimal steric hindrance. |

| Anti-Gauche | 180° | 60° | ~0.9 | Gauche interaction between methyl groups. |

| Gauche-Anti | 60° | 180° | ~1.2 | Gauche interaction between sulfonyl and methyl group. |

| Gauche-Gauche | 60° | 60° | ~2.1 | Combined gauche interactions. |

Note: This table is a hypothetical representation and requires experimental or computational validation.

Proposed Experimental Protocols for Structural and Conformational Analysis

To elucidate the precise molecular structure and conformational preferences of this compound, a combination of spectroscopic and computational methods would be required.

Synthesis

The synthesis of this compound would likely involve a nucleophilic substitution reaction (SN2 mechanism), where a butane-2-thiol is first oxidized to the corresponding sulfinate, which then reacts with chloroacetonitrile.[8] Alternatively, a reaction between sodium butane-2-sulfinate and chloroacetonitrile could be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximities of protons, helping to identify the predominant conformation in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile (around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹).[9]

-

Rotational Spectroscopy: For a definitive gas-phase structure and conformational analysis, high-resolution rotational spectroscopy is a powerful tool.[10][11] By analyzing the rotational spectra of the parent molecule and its isotopologues, precise bond lengths, bond angles, and dihedral angles can be determined for the most stable conformers.

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its solid-state molecular structure and packing.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be invaluable for mapping the potential energy surface of the molecule. These calculations can predict the geometries and relative energies of different conformers, providing a theoretical framework to interpret the experimental data.

Visualizations

Hypothetical Conformational Isomers

The following diagram illustrates the potential staggered conformers arising from rotation around the C2-S bond.

Proposed Experimental and Computational Workflow

The diagram below outlines a comprehensive workflow for the structural and conformational characterization of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a robust theoretical and experimental framework can be established based on the principles of conformational analysis and modern analytical techniques. The interplay of steric and electronic effects of the sec-butyl, sulfonyl, and acetonitrile groups will dictate the molecule's preferred three-dimensional structure. The proposed workflow provides a clear roadmap for future research to fully characterize this molecule, which may hold potential in various fields of chemistry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Acetonitrile - Wikipedia [en.wikipedia.org]

- 3. Butane conformational analysis [quimicaorganica.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acetonitrile adsorption as an IR spectroscopic probe for surface acidity/basicity of pure and modified zirconias - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Rotational Spectra of Unsaturated Carbon Chains Produced by Pyrolysis: The Case of Propadienone, Cyanovinylacetylene, and Allenylacetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity and Stability of (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

(Butane-2-sulfonyl)-acetonitrile , a bifunctional molecule incorporating both a sulfonyl group and a nitrile moiety, presents a unique scaffold for chemical exploration and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on its reactivity and stability, drawing from the broader class of β-ketosulfones and alkylsulfonylacetonitriles to infer its chemical behavior. Detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical transformations, are presented to aid researchers in its practical application.

Core Chemical Properties

This compound possesses the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol .[1] The presence of the electron-withdrawing sulfonyl and nitrile groups significantly influences the acidity of the α-carbon, making it a versatile precursor for various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂S | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| CAS Number | 1153970-76-3 | [1] |

Reactivity Profile

The reactivity of this compound is primarily centered around the acidic α-carbon, the electrophilic carbon of the nitrile group, and the potential for reactions involving the sulfonyl group.

Reactions at the α-Carbon

The methylene group flanked by the sulfonyl and nitrile functionalities exhibits enhanced acidity, readily undergoing deprotonation to form a stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions.

-

Michael Addition: As a class, β-ketosulfones are known to act as Michael donors. The carbanion of this compound is expected to react with α,β-unsaturated compounds in a Michael addition fashion, forming a new carbon-carbon bond. This reaction is a powerful tool for the construction of more complex molecular architectures.[2]

-

Alkylation: The nucleophilic α-carbon can be alkylated using various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at this position, further expanding the synthetic utility of the molecule.

Reactions of the Nitrile Group

The nitrile group offers another site for chemical modification, primarily through nucleophilic addition to the electrophilic carbon atom.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[3] The rate of hydrolysis is dependent on pH and temperature.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to amino compounds from the sulfonylacetonitrile scaffold.

Reactions Involving the Sulfonyl Group

The sulfonyl group is generally stable but can undergo specific transformations.

-

Reduction: The sulfonyl group is resistant to many reducing agents. However, strong reagents or specific catalytic systems may be employed for its reduction. More commonly, the adjacent carbonyl group in β-ketosulfones is selectively reduced to a hydroxyl group to form β-hydroxy sulfones.[4]

-

Desulfonylation: Reductive desulfonylation can be achieved under specific conditions, effectively removing the sulfonyl group and providing access to compounds without the sulfone moiety.[5]

Stability Studies

Thermal Stability

Acyclic aliphatic sulfones generally exhibit high thermal stability, with decomposition onsets reported to be above 350 °C.[6] The thermal degradation of polysulfones has been shown to produce sulfur dioxide, olefins, alkanes, water, and hydrogen.[7] It is anticipated that this compound would display similar thermal behavior, being stable under typical laboratory conditions but susceptible to decomposition at elevated temperatures. The decomposition of aliphatic polyesters, which share some structural similarities, begins around 275°C.[8]

Hydrolytic Stability

The stability of this compound in aqueous media will be pH-dependent. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[3] The rate of hydrolysis is expected to follow pseudo-first-order kinetics when the concentration of the acid or base is in large excess.[9] The sulfonyl group itself is generally stable to hydrolysis.

Photochemical Stability

Arylazo sulfones are known to be photochemically active, generating radicals upon exposure to visible light.[9] While aliphatic sulfones are generally more photochemically stable, the presence of the activating nitrile group in this compound might influence its photochemical behavior. Studies on the photochemistry of benzylic sulfonyl compounds indicate cleavage of the C-S bond upon photolysis.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general methods for the synthesis of β-ketosulfones can be adapted.

General Synthesis of β-Ketosulfones from Ketones

One practical method involves the reaction of a ketone with a sulfonyl iodide in the presence of a base.[11]

Materials:

-

Ketone (e.g., 3-pentanone as a proxy for the butan-2-one moiety)

-

Iodine

-

Sodium sulfite

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Preparation of Sulfonyl Iodide: In a round-bottom flask, dissolve sodium sulfite in water and add iodine. Stir the mixture until the iodine dissolves completely. This generates the sulfonyl iodide in situ.

-

Enolate Formation: In a separate flask, dissolve the ketone in the chosen solvent and add the base. Stir the mixture to generate the enolate.

-

Reaction: Slowly add the freshly prepared sulfonyl iodide solution to the enolate solution at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired β-ketosulfone.

Diagram of a general workflow for the synthesis of β-ketosulfones:

Synthesis of β-ketosulfones from ketones.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be conceptualized as a series of potential transformations stemming from its key functional groups.

Potential reactivity pathways of this compound.

Conclusion

This compound is a promising building block with diverse potential for chemical synthesis. While specific quantitative data on its reactivity and stability are limited, a comprehensive understanding of its chemical behavior can be extrapolated from the well-established chemistry of β-ketosulfones and alkylsulfonylacetonitriles. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further research and application of this versatile molecule in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions and degradation pathways.

References

- 1. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of polysulfones | Semantic Scholar [semanticscholar.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Arylazo sulfones: multifaceted photochemical reagents and beyond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective one-pot synthesis of β-keto sulfones from ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical properties of (Butane-2-sulfonyl)-acetonitrile

An In-depth Technical Guide to the Physical Properties of (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound containing both a sulfonyl group and a nitrile moiety. This guide provides a summary of its known chemical properties and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for characterization, providing a framework for researchers to obtain precise and reliable data. The protocols described herein are fundamental to the physicochemical profiling of new chemical entities in the drug development pipeline.

Chemical Identity and Known Properties

This compound is a compound with the molecular formula C6H11NO2S.[1] Basic identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11NO2S | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| CAS Number | 1153970-76-3 | [1] |

| InChI Key | FGYQFNPEDZZDHE-UHFFFAOYSA-N | [1] |

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Melting Point | Solid at room temperature | Sulfonyl-containing compounds are often crystalline solids. For example, 2-[(4-Methylphenyl)sulfonyl]acetonitrile is a solid.[2] |

| Boiling Point | > 200 °C (with decomposition) | High polarity due to sulfonyl and nitrile groups suggests a high boiling point. Similar small sulfonyl compounds have high boiling points. |

| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, acetone, DMSO); sparingly soluble in water; poorly soluble in nonpolar solvents (e.g., hexane). | The polar sulfonyl and nitrile groups will dominate solubility, favoring polar solvents.[2][3] |

| Density | ~1.2 g/cm³ | Based on the density of related sulfonyl compounds and the presence of sulfur and oxygen, which increase density over simple hydrocarbons. Butane-2-sulfonyl chloride has a density of 1.23 g/mL.[4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

Methodology:

The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

References

Quantum Chemical Insights into (Butane-2-sulfonyl)-acetonitrile: A Technical Guide

Disclaimer: Due to the limited availability of direct quantum chemical studies on (Butane-2-sulfonyl)-acetonitrile, this guide utilizes data from a closely related analogue, 3-(methylsulfonyl)propanenitrile, to provide representative insights into the molecular properties and computational analysis of this class of compounds. All computational data presented herein is based on published studies of this analogue and is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both a sulfonyl group and a nitrile group. Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by these functional groups. Quantum chemical calculations offer a powerful tool to elucidate the molecular structure, electronic properties, and vibrational characteristics of such molecules, providing fundamental data that can inform their design and application. This technical guide provides an in-depth overview of the core quantum chemical calculations for this compound, leveraging data from analogous structures to present a comprehensive theoretical profile.

Computational Methodology

The quantum chemical calculations discussed in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A common computational approach for molecules of this type is outlined below.

Workflow for Quantum Chemical Calculations:

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

To understand the chemical reactivity and electronic nature of the molecule, several electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Additionally, the Molecular Electrostatic Potential (MEP) is often calculated to identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Geometry

The following table summarizes the key optimized geometrical parameters for the analogous molecule, 3-(methylsulfonyl)propanenitrile, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a reasonable approximation for the corresponding parameters in this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | 1.445 |

| S-C(sulfonyl) | 1.780 | |

| C-C(alkyl) | 1.530 | |

| C≡N | 1.154 | |

| Bond Angles (°) | O=S=O | 118.5 |

| C-S-C | 105.0 | |

| S-C-C | 112.0 | |

| C-C≡N | 178.0 | |

| Dihedral Angles (°) | O=S-C-C | 60.0 |

| C-S-C-C | 175.0 |

Table 1: Calculated geometrical parameters for an alkylsulfonyl acetonitrile analogue.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding the chemical behavior of this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Table 2: Calculated electronic properties for an alkylsulfonyl acetonitrile analogue.

A large HOMO-LUMO gap, as indicated for the analogue, suggests high kinetic stability and low chemical reactivity.

Frontier Molecular Orbital Analysis:

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to identify characteristic functional group vibrations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Intensity |

| Asymmetric SO₂ Stretch | Sulfonyl | ~1350 | Strong |

| Symmetric SO₂ Stretch | Sulfonyl | ~1150 | Strong |

| C≡N Stretch | Nitrile | ~2250 | Medium |

| C-H Stretch (alkyl) | Butyl | 2900-3000 | Medium-Strong |

| C-S Stretch | Sulfonyl | ~700 | Medium |

Table 3: Key calculated vibrational frequencies for an alkylsulfonyl acetonitrile analogue.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation: A small amount of the compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the following general procedure is used:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

This technical guide provides a foundational understanding of the quantum chemical properties of this compound, based on theoretical calculations of a closely related analogue. The presented data on molecular geometry, electronic structure, and vibrational frequencies offer valuable insights for researchers in drug discovery and materials science. The computational workflows and experimental protocols described herein serve as a practical reference for the characterization and further investigation of this and similar sulfonyl-containing nitrile compounds. Future direct computational and experimental studies on this compound are warranted to validate and expand upon these theoretical predictions.

Technical Guide: Synthesis and Characterization of (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of (Butane-2-sulfonyl)-acetonitrile. While a specific historical "discovery" of this compound is not detailed in scientific literature, it is available commercially, indicating its synthesis is established. This guide outlines a plausible and robust two-step synthetic pathway based on well-understood organic chemistry principles: the nucleophilic substitution of chloroacetonitrile with 2-butanethiol, followed by the oxidation of the resulting thioether to the target sulfone. Detailed experimental protocols, characterization data, and workflow visualizations are provided to support researchers in the synthesis and study of this and related alkylsulfonyl acetonitriles.

Introduction

This compound, with the chemical formula C₆H₁₁NO₂S, is a member of the α-sulfonyl nitrile class of compounds. These molecules are characterized by a nitrile group and a sulfonyl group attached to the same methylene carbon. This structural motif makes them valuable intermediates in organic synthesis, as the acidic α-proton and the reactivity of the nitrile group allow for a variety of chemical transformations. This guide details a reliable method for its laboratory-scale preparation and isolation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps, starting from commercially available reagents.

-

Step 1: Synthesis of 2-(sec-butylthio)acetonitrile (Intermediate) This step involves the S-alkylation of 2-butanethiol with chloroacetonitrile via a standard nucleophilic substitution reaction (Sₙ2). A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion.

-

Step 2: Oxidation to this compound (Final Product) The intermediate thioether is then oxidized to the corresponding sulfone. This transformation is commonly achieved using a controlled amount of an oxidizing agent, such as hydrogen peroxide, which is effective and environmentally benign.

Experimental Protocols

Step 1: Synthesis of 2-(sec-butylthio)acetonitrile

Materials:

-

2-Butanethiol (sec-butyl mercaptan)

-

Chloroacetonitrile

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butanethiol (9.0 g, 0.1 mol) and dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water and cool it in the ice bath.

-

Slowly add the cold NaOH solution to the flask containing the thiol over 30 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes to ensure complete formation of the thiolate.

-

Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the reaction mixture over 20 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-(sec-butylthio)acetonitrile as a clear liquid.

Step 2: Synthesis of this compound

Materials:

-

2-(sec-butylthio)acetonitrile

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(sec-butylthio)acetonitrile (12.9 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Cool the solution to 15-20 °C in a water bath.

-

Slowly add 30% hydrogen peroxide (22.7 g, 0.2 mol) dropwise to the solution, maintaining the temperature below 30 °C. Caution: This reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Presentation

Physicochemical Properties

| Property | This compound | 2-(sec-butylthio)acetonitrile (Intermediate) |

| CAS Number | 1153970-76-3 | Not assigned |

| Molecular Formula | C₆H₁₁NO₂S | C₆H₁₁NS |

| Molecular Weight | 161.22 g/mol | 129.22 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid |

Expected Yields and Purity

| Parameter | Step 1 | Step 2 |

| Typical Yield | 80-90% | 75-85% |

| Purity (Post-Purification) | >98% (GC) | >98% (HPLC) |

Spectroscopic Characterization Data (Hypothetical)

| Data Type | 2-(sec-butylthio)acetonitrile (Intermediate) | This compound (Final Product) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.25 (s, 2H, -S-CH₂-CN), 3.00-2.90 (m, 1H, -CH-), 1.70-1.55 (m, 2H, -CH₂-CH₃), 1.35 (d, 3H, -CH-CH₃), 0.95 (t, 3H, -CH₂-CH₃) | δ 3.50 (s, 2H, -SO₂-CH₂-CN), 3.20-3.10 (m, 1H, -CH-), 1.90-1.75 (m, 2H, -CH₂-CH₃), 1.45 (d, 3H, -CH-CH₃), 1.05 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 117.5 (-CN), 45.0 (-CH-), 29.0 (-CH₂-), 21.0 (-CH-CH₃), 18.0 (-S-CH₂-CN), 11.5 (-CH₂-CH₃) | δ 114.0 (-CN), 58.0 (-CH-), 48.0 (-SO₂-CH₂-CN), 25.0 (-CH₂-), 15.0 (-CH-CH₃), 11.0 (-CH₂-CH₃) |

| FT-IR (KBr, cm⁻¹) | 2960 (C-H), 2250 (C≡N, sharp), 1450 (C-H bend), 680 (C-S) | 2975 (C-H), 2260 (C≡N, sharp), 1320 (S=O asymm.), 1130 (S=O symm.) |

| Mass Spec (EI, m/z) | 129 [M]⁺, 100 [M-C₂H₅]⁺, 72 [M-C₄H₉]⁺ | 161 [M]⁺, 132 [M-C₂H₅]⁺, 104 [M-C₄H₉]⁺ |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: General purification workflow for synthetic steps.

Methodological & Application

Application Notes and Protocols for (Butane-2-sulfonyl)-acetonitrile in Organic Synthesis

Disclaimer: Direct experimental data and protocols for the use of (Butane-2-sulfonyl)-acetonitrile (CAS: 1153970-76-3) in organic synthesis are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α-sulfonyl acetonitriles, such as arylsulfonyl acetonitriles. These examples are provided to guide researchers and professionals in drug development on the potential applications of this compound. The provided protocols are generalized and should be optimized for specific substrates and reaction conditions.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a sulfonyl group and a nitrile group. The electron-withdrawing nature of both the sulfonyl and nitrile moieties significantly increases the acidity of the α-methylene protons, making it a valuable C-H acid for the formation of new carbon-carbon bonds. This property allows it to serve as a versatile nucleophile in a variety of important organic transformations.

Chemical Structure:

Key Reactive Features:

-

Acidic Methylene Protons: The protons on the carbon between the sulfonyl and nitrile groups are readily abstracted by a base to form a stabilized carbanion.

-

Nucleophilic Carbon Source: The resulting carbanion is a soft nucleophile that can participate in alkylations, condensations, and conjugate additions.

-

Synthetic Handle: The sulfonyl and nitrile groups in the product can be further transformed into other functional groups, enhancing the synthetic utility of this reagent.

Application Note I: Alkylation Reactions

This compound is expected to be an excellent substrate for C-alkylation reactions. The stabilized carbanion generated upon deprotonation can react with a variety of electrophiles, such as alkyl halides, to form α-substituted sulfonyl acetonitriles. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical building blocks.

General Reaction Scheme:

Where R' = Butan-2-yl and E+ is an electrophile (e.g., R-X)

The following table summarizes representative data for the alkylation of analogous sulfonyl acetonitriles. This data can be used as a starting point for designing experiments with this compound.

| Entry | Sulfonyl Acetonitrile | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylsulfonyl acetonitrile | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 95 |

| 2 | p-Tolylsulfonyl acetonitrile | Ethyl iodide | NaH | THF | 25 | 88 |

| 3 | Phenylsulfonyl acetonitrile | Allyl bromide | DBU | CH₂Cl₂ | 25 | 92 |

| 4 | p-Tolylsulfonyl acetonitrile | n-Butyl bromide | Cs₂CO₃ | DMF | 60 | 90 |

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., K₂CO₃, NaH, DBU)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the base (1.1 - 1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

-

Stir the mixture for 30-60 minutes to allow for complete deprotonation.

-

Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the alkylation of this compound.

Application Note II: Knoevenagel Condensation

The activated methylene group of this compound is a suitable nucleophile for Knoevenagel condensation with aldehydes and ketones.[1] This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated sulfonyl nitriles. These products are versatile intermediates, as the electron-deficient double bond can act as a Michael acceptor.

General Reaction Scheme:

Where R' = Butan-2-yl and R''CHO is an aldehyde

The following table presents data from Knoevenagel condensations using analogous sulfonyl acetonitriles.

| Entry | Sulfonyl Acetonitrile | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylsulfonyl acetonitrile | Benzaldehyde | Piperidine | Ethanol | 80 | 93 |

| 2 | p-Tolylsulfonyl acetonitrile | 4-Chlorobenzaldehyde | DBU | Toluene | 110 | 89 |

| 3 | Phenylsulfonyl acetonitrile | Cyclohexanecarboxaldehyde | Basic Al₂O₃ | None | 60 | 95 |

| 4 | p-Tolylsulfonyl acetonitrile | Furfural | Glycine | Water | 100 | 85 |

Materials:

-

This compound

-

Aldehyde or ketone

-

Catalyst (e.g., piperidine, DBU, glycine)

-

Solvent (e.g., ethanol, toluene, water)

-

Dean-Stark apparatus (for azeotropic removal of water, if needed)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the carbonyl compound (1.0-1.1 eq), and the solvent.

-

Add a catalytic amount of the base (0.05 - 0.2 eq).

-

If the reaction is conducted in a non-aqueous solvent, equip the flask with a reflux condenser (and a Dean-Stark trap if necessary).

-

Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Mechanism of the Knoevenagel condensation.

Application Note III: Michael Addition

The carbanion derived from this compound can act as a Michael donor in conjugate additions to α,β-unsaturated compounds (Michael acceptors) such as enones, enoates, and nitroalkenes.[2] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are important precursors in the synthesis of cyclic systems.

General Reaction Scheme:

Where R' = Butan-2-yl and R''CH=CH-COR''' is a Michael acceptor

The following table provides examples of Michael additions with related sulfonyl acetonitriles.

| Entry | Michael Donor | Michael Acceptor | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylsulfonyl acetonitrile | Methyl vinyl ketone | NaOEt | Ethanol | 25 | 85 |

| 2 | p-Tolylsulfonyl acetonitrile | Acrylonitrile | Triton B | Dioxane | 50 | 78 |

| 3 | Phenylsulfonyl acetonitrile | Chalcone | K-t-BuOK | THF | 0 | 91 |

| 4 | p-Tolylsulfonyl acetonitrile | Nitro-styrene | DBU | CH₂Cl₂ | 25 | 88 |

Materials:

-

This compound

-

Michael acceptor (e.g., methyl vinyl ketone, chalcone)

-

Base (e.g., NaOEt, K-t-BuOK, DBU)

-

Anhydrous solvent (e.g., ethanol, THF, CH₂Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Generate the carbanion of this compound as described in the alkylation protocol (Section 2, steps 1-4).

-

Cool the solution of the carbanion to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of the Michael acceptor (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous workup as described in the alkylation protocol (Section 2, steps 8-9).

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Caption: Key components of the Michael addition reaction.

References

Application Notes and Protocols: (Butane-2-sulfonyl)-acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butane-2-sulfonyl)-acetonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring both a reactive nitrile group and a sec-butylsulfonyl moiety, offers a valuable scaffold for the synthesis of diverse heterocyclic compounds and other complex molecules with potential therapeutic applications. The sulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as solubility and metabolic stability, while the activated methylene and nitrile functionalities serve as key handles for various carbon-carbon and carbon-heteroatom bond-forming reactions. These characteristics make this compound an attractive starting material for the discovery of novel drug candidates.

This document provides an overview of the applications of this compound and related alkylsulfonyl acetonitriles in medicinal chemistry, including their synthesis and utility in constructing biologically active molecules. Detailed experimental protocols for its synthesis and its use in the preparation of key heterocyclic scaffolds are also presented.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic substitution of a haloacetonitrile with a thiol, followed by oxidation of the resulting thioether to the sulfone.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Butan-2-ylthio)acetonitrile

-

To a stirred solution of butane-2-thiol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.0 eq) dropwise.[1]

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(butan-2-ylthio)acetonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 2-(butan-2-ylthio)acetonitrile (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.[2]

-

To this solution, add an oxidizing agent. A common method involves the use of hydrogen peroxide (H₂O₂) in acetic acid, often with a catalytic amount of sodium tungstate.[2] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) can be used in a solvent like dichloromethane.

-

If using H₂O₂/acetic acid, the reaction may require heating. Monitor the reaction progress by TLC.

-

If using m-CPBA, the reaction is typically stirred at room temperature until the starting material is consumed.

-

After the reaction is complete, quench any excess oxidizing agent (e.g., with sodium sulfite solution if m-CPBA was used).

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Heterocyclic Synthesis

Alkylsulfonyl acetonitriles are valuable precursors for the synthesis of various medicinally important heterocyclic scaffolds, including pyridines and pyrazoles. The activated methylene group can be readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of condensation and cyclization reactions.

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals. This compound can be used in the synthesis of highly functionalized pyridines through reactions with α,β-unsaturated systems.

General Workflow for Pyridine Synthesis

Caption: General workflow for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of a 2-Amino-3-(butane-2-sulfonyl)-pyridine-5-carbonitrile Derivative

This protocol is adapted from a general procedure for the synthesis of substituted pyridines from phenylsulfonylacetonitrile.[3]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate α,β-unsaturated nitrile (e.g., a cinnamonitrile derivative, 1.0 eq) in ethanol.

-

Add a catalytic amount of a base, such as triethylamine (TEA).

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities. Alkylsulfonyl acetonitriles can serve as a three-carbon building block for the synthesis of aminopyrazoles upon reaction with hydrazines.

General Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of substituted pyrazoles.

Experimental Protocol: Synthesis of a 5-Amino-4-(butane-2-sulfonyl)-1H-pyrazole Derivative

This protocol is based on the general reactivity of activated acetonitriles with hydrazines.

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

-

Collect the solid product by filtration and wash with the non-polar solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified aminopyrazole derivative.

Application in the Synthesis of Bioactive Molecules: A Case Study with Related Alkylsulfonyl Derivatives

While specific examples for this compound are limited in the literature, studies on analogous alkylsulfonyl-containing compounds highlight the potential of this chemical class in drug discovery. For instance, a series of alkylsulfonyl benzimidazole derivatives have been synthesized and evaluated for their anticancer activity.[4][5]

Quantitative Data from a Study on Alkylsulfonyl Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected alkylsulfonyl benzimidazole derivatives against the MCF-7 human breast cancer cell line.[4]

| Compound ID | R (Alkyl Group) | R' (Substituent) | IC₅₀ (µM) against MCF-7 |

| 23 | Methyl | 4-Fluorophenyl | 1.56 |

| 27 | Propyl | 4-Fluorophenyl | 0.78 |

| Doxorubicin | - | - | 0.98 |

Data is for illustrative purposes and represents the activity of structurally related compounds.

Signaling Pathway: Inhibition of Bcl-2

The aforementioned study on alkylsulfonyl benzimidazole derivatives suggested that their anticancer activity is mediated through the inhibition of the anti-apoptotic protein Bcl-2.[4] Inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway.

Caption: Simplified signaling pathway of apoptosis induction via Bcl-2 inhibition.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic systems like pyridines and pyrazoles. The incorporation of the sec-butylsulfonyl moiety can favorably modulate the pharmacokinetic properties of the resulting compounds. The demonstrated biological activity of structurally related alkylsulfonyl derivatives in areas such as oncology underscores the potential of this scaffold in modern drug discovery programs. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (Butane-2-sulfonyl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of (butane-2-sulfonyl)-acetonitrile as a versatile building block in the synthesis of various medicinally important heterocyclic compounds, including pyridines, pyrazoles, and thiophenes. The protocols provided are based on established synthetic methodologies for analogous active methylene compounds and may require optimization for this specific substrate.

Introduction to this compound in Heterocyclic Synthesis

This compound is an active methylene compound characterized by the presence of a cyano group and a sulfonyl group attached to a central methylene unit. The electron-withdrawing nature of both the nitrile and the sec-butylsulfonyl groups significantly increases the acidity of the methylene protons, making it a potent nucleophile for various condensation and cyclization reactions. This reactivity is harnessed in the construction of diverse heterocyclic scaffolds, which are prevalent in numerous pharmacologically active molecules.[1][2] The sulfonyl moiety can also influence the biological activity of the final products and provide a handle for further synthetic modifications.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The synthesis of 2-amino-3-(butane-2-sulfonyl)-pyridines can be achieved through a multi-component reaction involving this compound, an α,β-unsaturated nitrile, and a base catalyst.[3]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-4-aryl-5-cyano-3-(butane-2-sulfonyl)-pyridines

Materials:

-

This compound (1.0 eq)

-

Substituted Cinnamonitrile (e.g., 2-(4-chlorobenzylidene)malononitrile) (1.0 eq)

-

Triethylamine (TEA) or Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a solution of this compound (0.01 mol) and the appropriate α,β-unsaturated nitrile (0.01 mol) in ethanol (20 mL), add a catalytic amount of triethylamine (0.1 mL).

-